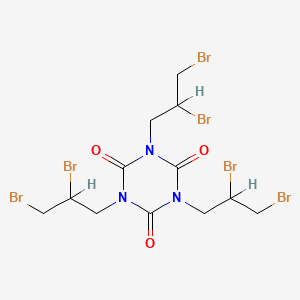

1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione

Descripción general

Descripción

1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione: is an emerging brominated flame retardant widely used in various plastic materials, including electric and electronic equipment, musical instruments, and automotive components . This compound is gaining attention due to its effectiveness in reducing flammability and its potential environmental impact.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione typically involves the bromination of precursor compounds under controlled conditions. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes, where the reaction parameters are optimized for maximum yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Debromination: Removal of bromine atoms.

Hydroxylation: Introduction of hydroxyl groups.

Dehydrobromination: Elimination of hydrogen bromide.

Common Reagents and Conditions:

Debromination: Typically involves reducing agents such as sodium borohydride.

Hydroxylation: Often carried out using oxidizing agents like hydrogen peroxide.

Dehydrobromination: Can be induced by bases such as sodium hydroxide.

Major Products: The major products formed from these reactions include debrominated, hydroxylated, and dehydrobrominated derivatives of the original compound .

Aplicaciones Científicas De Investigación

Flame Retardancy

1.1 Plastics and Polymers

1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione is extensively used in the plastic industry as a flame retardant additive. It is incorporated into various plastic products including:

- Electrical and electronic components

- Automotive parts

- Construction materials

The compound's high bromine content enhances its flame-retardant properties by promoting char formation and reducing heat release during combustion .

1.2 Textiles

In the textile industry, TDBP-TAZTO is applied to fabrics to impart fire resistance. This application is critical for safety in clothing and upholstery used in high-risk environments .

Environmental Impact Assessment

Recent studies have explored the environmental implications of this compound. Research indicates that it may bioaccumulate and has potential endocrine-disrupting effects. For instance:

- A flow-cytometric proliferation assay demonstrated its impact on estrogen activity in MCF-7 cells .

- The compound has been identified in various environmental matrices due to its widespread use .

Photochemical Studies

Photochemical degradation studies of TDBP-TAZTO have revealed insights into its stability under UV light exposure. Experiments indicate that the compound undergoes photolytic degradation following a first-order kinetic model. This research is essential for understanding its long-term environmental persistence and potential transformation products .

Case Study 1: Flame Retardant Efficacy in Electronics

A comprehensive study evaluated the performance of TDBP-TAZTO in electronic devices subjected to flame exposure tests. Results showed a significant reduction in flammability compared to untreated samples. The study emphasized the importance of incorporating effective flame retardants like TDBP-TAZTO to meet safety standards in consumer electronics.

Case Study 2: Environmental Monitoring

A monitoring program assessed the presence of TDBP-TAZTO in aquatic environments near manufacturing facilities. The findings indicated detectable levels of the compound in sediment samples, raising concerns about its potential ecological impact and bioaccumulation in aquatic organisms.

Mecanismo De Acción

The flame-retardant properties of 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione are primarily due to its ability to release bromine radicals upon heating. These radicals interfere with the combustion process by capturing free radicals, thus inhibiting the propagation of the flame . The compound also undergoes debromination and dehydrobromination reactions, which contribute to its flame-retardant efficacy .

Comparación Con Compuestos Similares

1,3,5-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine: Another brominated flame retardant with similar applications.

Tris(2,3-dibromopropyl) isocyanurate: A related compound used in similar industrial applications.

Uniqueness: 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione is unique due to its specific molecular structure, which provides a balance between high flame-retardant efficiency and relatively lower environmental persistence compared to some other brominated flame retardants .

Actividad Biológica

1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione (commonly referred to as TDBP-TAZTO) is a brominated flame retardant that has gained attention due to its widespread use and potential biological effects. This compound belongs to a class of chemicals known for their ability to inhibit combustion processes in various materials. However, the biological activity of TDBP-TAZTO raises concerns regarding its toxicity and environmental impact.

- Chemical Formula : C12H15Br6N3O3

- Molecular Weight : 728.69 g/mol

- CAS Number : 52434-90-9

- Structure : The compound features three dibromopropyl groups attached to a triazine ring.

Biological Activity Overview

TDBP-TAZTO exhibits a range of biological activities that have been documented in various studies. The primary areas of concern include:

-

Toxicological Effects :

- Acute Toxicity : Studies indicate low acute oral and dermal toxicity in animal models; however, systemic toxicity has been observed with repeated exposure .

- Carcinogenic Potential : TDBP-TAZTO has been classified as a Category 2 carcinogen based on evidence from animal studies showing tumor formation in the kidneys following both oral and dermal exposure .

- Mutagenicity : It is categorized as a Category 3 mutagen due to positive results in vitro and in vivo studies .

- Endocrine Disruption :

- Neurotoxicity :

Environmental Impact

TDBP-TAZTO's high octanol-water partition coefficient (Kow) indicates significant bioaccumulation potential in aquatic organisms. Its presence has been detected in various environmental matrices including soil and water .

Case Study 1: Acute Exposure in Animals

A study involving rats demonstrated that TDBP-TAZTO was rapidly absorbed through the gastrointestinal tract and skin. Following absorption, it was distributed throughout the body with metabolites showing a tendency to bind covalently to proteins and DNA .

Case Study 2: Carcinogenicity Assessment

In carcinogenicity studies conducted on rodents, TDBP-TAZTO was found to cause both benign and malignant tumors primarily affecting the kidneys. The lifetime risk of kidney cancer from exposure was estimated at 60–6,000 cases per million male population .

Case Study 3: Endocrine Disruption Mechanisms

Recent investigations have revealed that TDBP-TAZTO affects androgen receptor activity in vitro. This disruption is hypothesized to contribute to reproductive abnormalities observed in exposed populations .

Data Tables

| Biological Activity | Findings |

|---|---|

| Acute Toxicity | Low toxicity observed; systemic effects noted with repeated exposure |

| Carcinogenicity | Category 2 carcinogen; tumors primarily in kidneys |

| Mutagenicity | Positive results in vitro; classified as Category 3 mutagen |

| Endocrine Activity | Anti-androgenic effects reported |

| Environmental Detection | Concentration Levels |

|---|---|

| Soil | Detected presence across multiple sites |

| Water | Found in river systems; potential for bioaccumulation |

Propiedades

IUPAC Name |

1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br6N3O3/c13-1-7(16)4-19-10(22)20(5-8(17)2-14)12(24)21(11(19)23)6-9(18)3-15/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUPFZNVGSWLQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)Br)N1C(=O)N(C(=O)N(C1=O)CC(CBr)Br)CC(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br6N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052713 | |

| Record name | 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52434-90-9 | |

| Record name | Tris(2,3-dibromopropyl) isocyanurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52434-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2,3-dibromopropyl)isocyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052434909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known toxic effects of TBC on living organisms?

A1: Research indicates that TBC can induce various toxic effects in different organisms:

- Zebrafish: TBC exposure can cause defects in gas bladder inflation in zebrafish larvae, potentially leading to impaired motility and death. [] It also affects steroidogenesis and disrupts neurosteroid synthesis and release in zebrafish embryos. [, , , ]

- Mice: TBC exposure in mice has been linked to liver and lung damage, including focal necrosis, ballooning degeneration, and mitochondrial degeneration. [] Studies also suggest potential neurotoxic effects and impacts on cognitive function and behavior. [, ]

- Rats: Research in rats has shown that TBC exposure can lead to cognitive impairment and depression-like behaviors, potentially through mechanisms involving oxidative stress, inflammation, and neuronal damage in the hippocampus. [, ]

- In vitro studies: TBC has been shown to affect cell viability and induce apoptosis in various cell lines, including mouse spermatogenic cells and human lung adenocarcinoma cells. [, ]

Q2: How widespread is TBC in the environment, and what are the potential sources of contamination?

A2: TBC has been detected in various environmental matrices near manufacturing and recycling plants, including river water, sediments, soil, and biota. [, ] Studies have identified the following potential sources and pathways of TBC contamination:

- Industrial discharge: Effluents from facilities handling and manufacturing TBC can be significant point sources of contamination. []

- Atmospheric transport: TBC has a relatively high octanol-air partition coefficient (Koa), indicating potential for long-range atmospheric transport and deposition. []

Q3: What are the environmental concerns related to TBC?

A3: TBC raises several environmental concerns:

- Bioaccumulation: TBC has a high octanol-water partition coefficient (Kow), indicating a potential to accumulate in organisms and potentially biomagnify up the food chain. []

- Toxicity: As previously discussed, TBC has demonstrated toxic effects on various organisms, including fish, rodents, and in vitro cell models. [, , , , , , , , , , , ]

Q4: What analytical methods are used to detect and quantify TBC in environmental and biological samples?

A4: Several analytical techniques are employed to identify and measure TBC:

- Gas chromatography coupled with mass spectrometry (GC-MS): This is a common and sensitive method for detecting and quantifying TBC in various matrices. []

- Liquid chromatography coupled with mass spectrometry (LC-MS): This technique offers high sensitivity and selectivity for analyzing TBC in complex samples. []

- Electrochemical immunosensors: Researchers have developed highly sensitive electrochemical immunosensors for the rapid detection of TBC. []

- Photoelectrochemical immunoassays: These methods utilize photoactive materials and antibodies to detect TBC with high sensitivity. []

Q5: What is the molecular formula and weight of TBC?

A5: The molecular formula of TBC is C9H6Br6N3O3, and its molecular weight is 697.6 g/mol.

Q6: How does TBC interact with biological systems to exert its toxic effects?

A6: TBC's mechanisms of action are not fully understood but current research suggests the following:

- Endocrine disruption: TBC exhibits anti-estrogenic and anti-androgenic properties, potentially by interfering with hormone receptor binding and disrupting steroidogenesis. [, , , , , ]

- Oxidative stress: TBC exposure has been linked to increased oxidative stress in various tissues and cell types, which can damage cellular components and contribute to its toxic effects. [, , ]

- Mitochondrial dysfunction: TBC has been shown to cause mitochondrial damage, potentially through oxidative stress and other mechanisms, which can impair cellular energy production and contribute to cell death. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.